molecular formula C22H22N4O2 B5613430 4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine

4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine

Cat. No.: B5613430
M. Wt: 374.4 g/mol
InChI Key: APRJNEQYSCRAMY-XQNSMLJCSA-N
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Description

4-(1-Naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted at the 4-position with a 1-naphthylmethyl group and at the N-position with a 2-nitrobenzylidene moiety. The imine bond (C=N) results from the condensation of 1-piperazinamine with 2-nitrobenzaldehyde, while the naphthylmethyl group introduces steric bulk and hydrophobicity. Its electronic profile is influenced by the electron-withdrawing nitro group at the benzylidene’s ortho position, which may enhance stability and polar interactions .

Properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-26(28)22-11-4-2-7-19(22)16-23-25-14-12-24(13-15-25)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRJNEQYSCRAMY-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Piperazinamine Derivatives

Compound Name Benzylidene Substituent Piperazine Substituent Molecular Formula* Key Features
Target Compound 2-Nitro 1-Naphthylmethyl C22H23N4O2 Strong electron-withdrawing nitro at ortho; bulky naphthyl enhances lipophilicity
N-(2-Methylbenzylidene) analog () 2-Methyl 1-Naphthylmethyl C23H25N3 Methyl introduces steric hindrance; weaker electron-donating effects
N-(4-Dimethylaminobenzylidene) analog () 4-Dimethylamino 1-Naphthylmethyl C24H29N4 Electron-donating dimethylamino increases basicity; may improve solubility
N-Benzylidene analog () Phenyl (unsubstituted) 1-Naphthylmethyl C22H23N3 Baseline structure; lacks electronic modulation from substituents
4-Methyl-N-(4-nitrobenzylidene) () 4-Nitro 4-Methyl C12H16N4O2 Nitro at para position; smaller methyl group reduces steric bulk
N-[3-(Benzyloxy)benzylidene] analog () 3-Benzyloxy 2-Chlorobenzyl C25H26ClN3O Chloro and benzyloxy groups alter solubility and electronic properties

Electronic and Steric Effects

  • Nitro Group Position : The target’s 2-nitro substituent exerts stronger electron-withdrawing effects compared to the para-nitro analog (). This ortho placement may increase imine bond polarization, enhancing reactivity in coordination or covalent binding .
  • Naphthyl vs.
  • Substituent Electronic Profiles: Electron-donating groups like dimethylamino () contrast sharply with the nitro group, altering protonation states and intermolecular interactions (e.g., hydrogen bonding) .

Structural Implications

  • Imine Stability : Electron-withdrawing groups like nitro may stabilize the imine bond against hydrolysis compared to electron-donating substituents .
  • Crystallinity and Melting Points : While direct data are scarce, bulkier substituents (e.g., naphthyl) likely increase melting points due to enhanced van der Waals interactions, as seen in similar compounds (e.g., reports Mp 174°C for a structurally distinct naphthyl-containing compound) .

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